molecular formula C18H20N4O5S B2492048 methyl 2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate CAS No. 1105198-33-1

methyl 2-((3-methyl-2,6-dioxo-7-(3-phenoxypropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetate

Cat. No. B2492048
CAS RN: 1105198-33-1
M. Wt: 404.44
InChI Key: WPZKKMFDLLOJFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions that are meticulously designed to achieve the desired molecular architecture. For example, the synthesis of similar compounds has been achieved through reactions that include but are not limited to, catalyst-free one-step synthesis, employing SNAr-based reactions for introducing functionalized carbon substituents or methyl groups in specific positions of the purine ring. Such methods highlight the intricate approaches needed to synthesize complex molecules (Qu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds closely related to our compound of interest has been investigated using various analytical techniques, including X-ray crystallography. These studies reveal detailed insights into the molecular geometry, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's behavior in different environments (Da-jie Mao et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds demonstrate the reactivity and transformation capabilities of these molecules under different conditions. For instance, reactions have been explored that lead to various products depending on the applied conditions, showcasing the versatility and potential applicability of these compounds in different chemical contexts (N. Ivanova et al., 2006).

Scientific Research Applications

Heterocyclic System Construction

Dotsenko et al. (2012) explored the alkylation of 3-cyanopyridine-2(1H)-thiones, leading to the formation of pyrido[3",2":4',5']thieno[3',2':5,6][1,4]diazepino[7,1-f]purine-2,4(3H,6H)-dione derivatives. These compounds offer a scaffold for further chemical modifications and potential applications in various fields of chemistry and pharmaceuticals. The same research group, under milder conditions, isolated intermediates of these cascade reactions, specifically 2-({[3-methyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}thio)pyridine-3-carbonitriles, which could have potential applications in medicinal chemistry and drug design (Dotsenko et al., 2012).

Antitumor Activity

Sultani et al. (2017) synthesized a series of new 2-methyl-2-[(1,3-Diethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]-N-substituted arylacetamides and evaluated their antitumor activities on breast and leukemic cancer cell lines. The antitumor activity was attributed to the compounds' ability to bind and block oncogenic tyrosine kinases, showcasing the potential of these compounds in cancer therapeutics (Sultani et al., 2017).

Pharmacological Characterization of A2B Adenosine Receptors

Baraldi et al. (2004) discussed the use of MRE 2029-F20, a selective antagonist ligand of A2B adenosine receptors, as a radioligand. They emphasized its utility for the pharmacological characterization of the human A2B adenosine receptor subtype, indicating potential applications in drug discovery and development for diseases related to this receptor (Baraldi et al., 2004).

properties

IUPAC Name

methyl 2-[3-methyl-2,6-dioxo-7-(3-phenoxypropyl)purin-8-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-21-15-14(16(24)20-17(21)25)22(18(19-15)28-11-13(23)26-2)9-6-10-27-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZKKMFDLLOJFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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